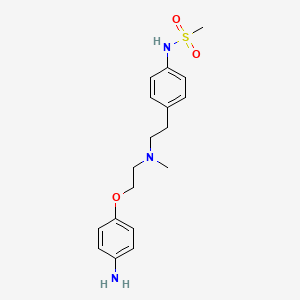
1-Hexane-D13-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexane-D13-thiol is a deuterated thiol compound with the molecular formula CD3(CD2)5SH. It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexane-D13-thiol can be synthesized through several methods. One common approach involves the deuteration of 1-hexanethiol. This process typically includes the reaction of 1-hexanethiol with deuterium gas (D2) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle deuterium gas safely. The process is carefully controlled to maximize yield and purity, often involving multiple purification steps to remove any non-deuterated impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexane-D13-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to the thiol form from disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides are commonly used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Disulfides are the major products.
Reduction: The thiol form is regenerated.
Substitution: Various substituted thiols, depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
1-Hexane-D13-thiol is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: It is used as a reference standard in NMR spectroscopy and mass spectrometry.
Biology: It is employed in studies involving protein structure and function, particularly in labeling experiments.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is utilized in the production of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Wirkmechanismus
The mechanism by which 1-Hexane-D13-thiol exerts its effects is primarily through its thiol group. The thiol group can form strong bonds with metals and other electrophilic species, making it a valuable tool in various chemical reactions. The deuterium atoms provide additional stability and unique spectroscopic properties, allowing for detailed studies of reaction mechanisms and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
1-Hexanethiol: The non-deuterated version of 1-Hexane-D13-thiol.
Hexane-1-thiol: Another thiol compound with a similar structure but without deuterium atoms.
Hexyl mercaptan: A common name for hexanethiol.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and detailed analysis are required.
Eigenschaften
CAS-Nummer |
1142922-50-6 |
|---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
131.32 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
PMBXCGGQNSVESQ-UTBWLCBWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Kanonische SMILES |
CCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)


![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)


![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)


